molecular formula C11H14F3N3O B12846026 Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- CAS No. 71130-57-9

Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-

Cat. No.: B12846026
CAS No.: 71130-57-9
M. Wt: 261.24 g/mol
InChI Key: ZFICTJPREGUDOV-UHFFFAOYSA-N
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Description

Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-: is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- typically involves multiple steps. One common method includes the reaction of 5-amino-2-(methylamino)benzylamine with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in medicinal chemistry for enhancing the metabolic stability and bioavailability of pharmaceuticals.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique chemical properties.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Industrially, the compound is used in the development of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing enzyme activity and receptor binding. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • Acetamide, N-[[5-amino-2-(octyloxy)phenyl]methyl]-
  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
  • Acetamide, N-methyl-

Comparison: Compared to similar compounds, Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl- is unique due to its trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These properties make it more effective in certain applications, particularly in medicinal chemistry and industrial processes.

Properties

CAS No.

71130-57-9

Molecular Formula

C11H14F3N3O

Molecular Weight

261.24 g/mol

IUPAC Name

N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C11H14F3N3O/c1-16-9-4-3-8(15)5-7(9)6-17(2)10(18)11(12,13)14/h3-5,16H,6,15H2,1-2H3

InChI Key

ZFICTJPREGUDOV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)N)CN(C)C(=O)C(F)(F)F

Origin of Product

United States

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